molecular formula C22H27FN2O2 B15264065 tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B15264065
M. Wt: 370.5 g/mol
InChI Key: VRWXWAWFVLQHBW-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is a pyrrolidine-based carbamate derivative featuring a benzyl group at the 1-position and a 2-fluorophenyl substituent at the 4-position of the pyrrolidine ring. The tert-butyl carbamate group (-NHBoc) at the 3-position enhances steric protection and modulates solubility, making it a valuable intermediate in pharmaceutical synthesis. Its structural complexity allows for diverse applications, particularly in drug discovery, where fluorinated aromatic rings are prized for their metabolic stability and bioavailability-enhancing properties.

Properties

Molecular Formula

C22H27FN2O2

Molecular Weight

370.5 g/mol

IUPAC Name

tert-butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-9-5-4-6-10-16)14-18(20)17-11-7-8-12-19(17)23/h4-12,18,20H,13-15H2,1-3H3,(H,24,26)

InChI Key

VRWXWAWFVLQHBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2F)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Molar Mass (g/mol) Density (g/cm³) pKa Key Applications
tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate (Target) Not Provided Pyrrolidine 1-benzyl, 4-(2-fluorophenyl) ~370.4* ~1.18* ~11.5* Drug discovery
tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 1212076-16-8 Pyrrolidine 1-benzyl, 4-(4-chlorophenyl) 386.92 1.19 11.98 Kinase inhibitors
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Not Provided Pyrrolidine 1-pyrimidin-2-yl ~292.3* ~1.25* ~12.2* Agrochemicals, Oncology
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) 2227199-34-8 Pyrrolidine-Cyclopropane Cyclopropyl, oxalic acid 542.67 1.30* 10.8* Preclinical formulations
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 Cyclopentane 3-hydroxy 215.29 1.12* 12.5* Peptidomimetics

*Estimated based on structural analogs.

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